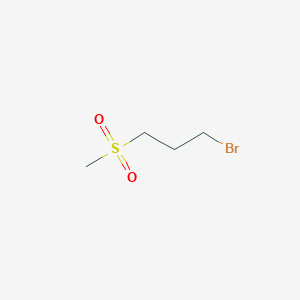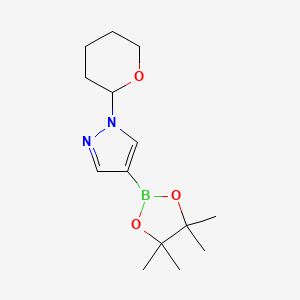
1-Bromo-3-methanesulfonylpropane
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Organic Synthesis Enhancements
In organic synthesis, 1-Bromo-3-methanesulfonylpropane is utilized as a critical intermediate for constructing complex molecular structures. For instance, Kananovich et al. (2007) demonstrate its application in a highly stereoselective transformation of carboxylic esters to trisubstituted olefins, leveraging the cationic cyclopropyl-allyl rearrangement of sulfonates (Kananovich, Hurski, & Kulinkovich, 2007). This methodology underscores the compound's value in synthesizing olefins with precise stereochemical control.
Catalysis and Material Science
In the field of catalysis and material science, the compound is highlighted for its role in innovative synthesis processes. Gong et al. (2009) utilized a sulfonic-imidazolium-based ionic liquid for the one-pot synthesis of dibenzo[a,j]xanthenes, indicating the compound's potential in facilitating efficient and environmentally friendly chemical transformations (Gong, Fang, Wang, Zhou, & Liu, 2009).
Microbial Methane Oxidation
In the realm of microbiology and environmental science, the compound's derivatives have been studied for their effects on microbial processes. For example, Ettwig et al. (2008) explored how derivatives can inhibit certain microbial activities, providing insights into methane oxidation processes in anoxic environments. This research sheds light on the potential environmental applications, particularly in understanding and manipulating microbial pathways for methane mitigation (Ettwig, Shima, van de Pas-Schoonen, Kahnt, Medema, op den Camp, Jetten, & Strous, 2008).
Application in Hydrocarbon Flame Inhibition
The compound also finds application in safety and environmental protection, such as in hydrocarbon flame inhibition. Babushok et al. (2015) discuss the kinetic mechanism for hydrocarbon flame inhibition by a halon replacement, highlighting the role of bromine-containing compounds in reducing the efficacy of flames through a catalytic cycle. This research illustrates the compound's utility in developing safer and more efficient fire suppression technologies (Babushok, Linteris, Burgess, & Baker, 2015).
Environmental Microbiology Insights
Furthermore, studies on anaerobic oxidation of methane (AOM) reveal the significance of brominated compounds in environmental microbiology. Nauhaus et al. (2005) present a comparative study of ANME-I and ANME-II communities, showing how bromoethanesulfonate affects these methanotrophic Archaea. This contributes to our understanding of methane oxidation in anoxic environments, offering potential strategies for methane management in natural and engineered ecosystems (Nauhaus, Treude, Boetius, & Krüger, 2005).
Safety and Hazards
While specific safety data for 1-Bromo-3-methanesulfonylpropane is not available, similar compounds can cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing mist or vapors, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
It’s known that brominated compounds often target benzylic positions in organic molecules . These positions are particularly reactive due to the resonance stabilization of the resulting intermediates .
Mode of Action
1-Bromo-3-methanesulfonylpropane likely interacts with its targets through nucleophilic substitution reactions . In these reactions, a nucleophile (a molecule or ion that donates an electron pair) reacts with an electrophile (a molecule or ion that accepts an electron pair). The bromine atom in this compound is a good leaving group, making it susceptible to attack by nucleophiles .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . These factors could include temperature, pH, and the presence of other chemical species. For instance, the compound is recommended to be stored at 2-8°C under an argon atmosphere , suggesting that it may be sensitive to temperature and oxidative conditions.
Eigenschaften
IUPAC Name |
1-bromo-3-methylsulfonylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BrO2S/c1-8(6,7)4-2-3-5/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNECODFCHDCLDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
859940-73-1 | |
| Record name | 1-bromo-3-methanesulfonylpropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N2,N7-Diphenyl-N2,N7-di-m-tolyl-9,9'-spirobi[fluorene]-2,7-diamine](/img/structure/B1524322.png)

![tert-butyl N-[(2R)-2-(4-fluorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B1524326.png)
![3-[(4-Aminoquinazolin-2-yl)amino]benzoic acid](/img/structure/B1524327.png)








